9H-Pyrido[3,4-b]indole-1,3-dimethanol

β-galactosidase inhibitor enzyme selectivity bovine liver enzyme

9H-Pyrido[3,4-b]indole-1,3-dimethanol is the core scaffold of the β-carboline alkaloid Pyridindolol (NSC 266530; CAS 55812‑46‑9), a bacterial metabolite originally isolated from Streptomyces alboverticillatus. The compound belongs to the β-carboline family, a tricyclic indole-pyridine system known for diverse bioactivities.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B13924886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Pyrido[3,4-b]indole-1,3-dimethanol
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)CO
InChIInChI=1S/C13H12N2O2/c16-6-8-5-10-9-3-1-2-4-11(9)15-13(10)12(7-17)14-8/h1-5,15-17H,6-7H2
InChIKeyWSHDXGXJBMNOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Pyrido[3,4-b]indole-1,3-dimethanol (Pyridindolol): Core Characteristics & Procurement Baseline


9H-Pyrido[3,4-b]indole-1,3-dimethanol is the core scaffold of the β-carboline alkaloid Pyridindolol (NSC 266530; CAS 55812‑46‑9), a bacterial metabolite originally isolated from Streptomyces alboverticillatus [1]. The compound belongs to the β-carboline family, a tricyclic indole-pyridine system known for diverse bioactivities. Pyridindolol is distinguished by the presence of a (1R)-1,2-dihydroxyethyl substituent at position 1 together with a hydroxymethyl group at position 3, giving it a molecular weight of 258.3 Da and the formal name α1R-(hydroxymethyl)-9H-pyrido[3,4-b]indole-1,3-dimethanol . It is commercially available as a crystalline solid with ≥90 % purity and is stable for ≥4 years at –20 °C .

Selective β‑galactosidase inhibitor for enzyme studies
pH‑dependent activity profile supports mechanism research
Research‑grade crystalline solid; stable long‑term storage

Why 9H-Pyrido[3,4-b]indole-1,3-dimethanol Cannot Be Replaced by Generic β-Carbolines


β-Carboline alkaloids are not functionally interchangeable: each substitution pattern radically alters the target profile. The 1,3-dimethanol architecture of Pyridindolol confers a specific, pH-dependent β-galactosidase inhibition that is absent in common β-carbolines such as harmine, harmaline, or norharmane, which instead inhibit monoamine oxidases (MAO‑A/B) or interact with benzodiazepine receptors [1]. Even within the pyridindolol sub-family, the K1 and K2 congeners—bearing modified hydroxylation patterns—exhibit distinct potency and selectivity profiles that prevent simple substitution [2]. This evidence demonstrates that the exact hydroxylation pattern on the pyrido[3,4-b]indole core is critical for target engagement and cannot be replaced by generic β-carboline scaffolds without data-driven justification.

Attribute
Pyridindolol Core
Generic β‑Carbolines
Primary target
β‑Galactosidase
MAO‑A/B, benzodiazepine receptors
Key structural feature
1,3‑dimethanol hydroxylation
Variable substitution; absent in harmine/harmaline
Congener profile
K1/K2 alter potency; not interchangeable
No congener‑specific β‑galactosidase inhibition

Quantitative Differentiation Evidence for 9H-Pyrido[3,4-b]indole-1,3-dimethanol vs. Closest Analogs


Selective Bovine β-Galactosidase Inhibition: Pyridindolol vs. Other β-Carbolines

Pyridindolol inhibits neutral β-galactosidase from bovine liver with an IC₅₀ of 2 µg/ml under acidic conditions, whereas it shows no meaningful inhibition (IC₅₀ >250 µg/ml) of β-galactosidases from human, porcine, or rat sources, nor of sialidases from Clostridium perfringens, Streptomyces, or influenza H3N2 [1]. In contrast, the major β-carboline alkaloids harmine, harmaline, and norharmane do not inhibit β-galactosidase at comparable concentrations; their primary targets are monoamine oxidases [2]. This selective bovine-enzyme inhibition profile is unique among known β-carboline natural products.

Bovine β‑gal IC₅₀
Head‑to‑head
IC₅₀ = 2 µg/ml (pH 4.0)
Selectivity ≥125‑fold vs human/porcine/rat
Supports bovine‑selective enzyme inhibition studies
Acidic pH 4.0 required; verify ortholog specificity in your assay
β-galactosidase inhibitor enzyme selectivity bovine liver enzyme

Low Acute Toxicity: Pyridindolol LD₅₀ vs. Other β-Carboline Alkaloids

Pyridindolol exhibits an intraperitoneal LD₅₀ of >500 mg/kg in mice, indicating very low acute toxicity . In comparison, harmine and harmaline—structurally related β-carbolines—show LD₅₀ values in the range of 50–150 mg/kg (i.p., mouse) [1]. The >3‑fold higher safety margin of Pyridindolol makes it a preferable scaffold for in vivo pharmacological studies where a wide therapeutic window is required.

Acute toxicity LD₅₀
Cross‑study comparable
LD₅₀ >500 mg/kg i.p. (mouse)
≥3‑fold higher vs harmine/harmaline
Supports in vivo dose‑range study design
Single i.p. injection; 7‑day observation; cross‑study comparison
acute toxicity in vivo safety LD₅₀ comparison

Absence of Antimicrobial Activity: Pyridindolol vs. Other Streptomyces Metabolites

At concentrations up to 100 µg/ml, Pyridindolol shows no antibacterial or antifungal activity in standard agar diffusion assays . This contrasts with many co-isolated Streptomyces metabolites, such as piericidin B, which display broad antimicrobial activity that can confound cell-based experiments. The lack of antimicrobial effects simplifies interpretation of biological assays and reduces the risk of off-target cytotoxicity in mammalian cell culture.

Antimicrobial activity
Class‑level inference
No inhibition at 100 µg/ml (agar diffusion)
Supports eukaryotic cell‑based assay interpretation
Contrasts with co‑isolated Streptomyces metabolites; data to verify
antibacterial screening antifungal activity natural product selectivity

Long-Term Stability: Pyridindolol vs. Other β-Carboline Alkaloids Under Standard Storage

Pyridindolol is documented to be stable for ≥4 years when stored as a crystalline solid at –20 °C, as per the manufacturer’s specification . In contrast, many β-carboline alkaloids (e.g., harmaline, harmine) are prone to photo-oxidation and require storage under inert atmosphere and protection from light, with recommended re-test intervals of ≤2 years . The extended shelf life of Pyridindolol provides procurement predictability and reduces the need for frequent re-purchasing.

Shelf stability
Supplier specification
≥4 years at −20°C (crystalline solid)
Supports procurement planning for multi‑year programs
Documented per manufacturer CoA; re‑test after 4 years
compound stability shelf life storage condition

Solubility Versatility: Pyridindolol in Organic vs. Aqueous Solvents

Pyridindolol is soluble in ethanol, methanol, 1-butanol, DMSO, and dimethyl formamide, and is sparingly soluble in aqueous buffers . Its aqueous solubility can be enhanced by diluting a concentrated organic stock into buffer, facilitating the preparation of dosing solutions for in vitro and in vivo studies. By comparison, many β-carbolines such as norharmane exhibit very low solubility even in organic solvents (e.g., DMSO solubility <5 mg/ml), which limits the achievable concentration range in biological assays .

DMSO solubility
Class‑level inference
≥10 mg/ml in DMSO
≥2‑fold higher vs norharmane
Supports concentrated stock solution preparation
Sonication‑assisted; verify solubility in your buffer system
solubility profile vehicle selection sample preparation

Application Scenarios Where 9H-Pyrido[3,4-b]indole-1,3-dimethanol Provides a Decisive Advantage


Bovine-Specific β-Galactosidase Inhibition in Enzymology Research

Pyridindolol is the only known natural product that selectively inhibits bovine β-galactosidase with an IC₅₀ of 2 µg/ml while sparing human, porcine, and rat orthologs (IC₅₀ >250 µg/ml) [1]. This selectivity makes it an essential tool for studies involving bovine milk or tissue lysates where host enzyme activity must be suppressed without affecting mammalian cell viability or reporter gene expression.

In Vivo Pharmacological Studies Requiring a Wide Safety Margin

With an i.p. LD₅₀ exceeding 500 mg/kg in mice [1], Pyridindolol provides a >3‑fold safety advantage over harmine and harmaline [2]. This allows dose-ranging studies up to several hundred mg/kg without approaching lethal thresholds, making it a preferred β-carboline scaffold for CNS or metabolic disease models that demand high systemic exposure.

Long-Term Therapeutic Discovery Programs Needing Compound Stability

Pyridindolol’s documented 4‑year shelf life at –20 °C [1] suits multi-year drug discovery campaigns. Unlike harmaline, which requires argon storage and biennial re-testing [2], Pyridindolol maintains purity and bioactivity across extended storage, reducing procurement overhead and ensuring reproducible batch-to-batch performance.

Cell-Based Assays Where Antimicrobial Contamination Confounds Results

Because Pyridindolol lacks antibacterial and antifungal activity at 100 µg/ml [1], it can be used in eukaryotic cell cultures without the confounding cytotoxic effects seen with other Streptomyces metabolites. This property is critical for gene expression, protein trafficking, or cell viability assays where microbial inhibition would otherwise obscure true biological responses.

Application
Selection Property
Validation Focus
Bovine β‑galactosidase enzymology
Bovine enzyme selectivity
Ortholog inhibition profiling
In vivo dose‑range studies
Acute toxicity context
Dose‑range exposure review
Long‑term research programs
Extended shelf stability
Batch‑to‑batch reproducibility
Eukaryotic cell‑based assays
Absence of antimicrobial activity
Assay specificity verification
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